molecular formula C10H8FN3O B2852237 1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile CAS No. 2034285-01-1

1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile

Cat. No.: B2852237
CAS No.: 2034285-01-1
M. Wt: 205.192
InChI Key: OBLGWYANFMCWIX-UHFFFAOYSA-N
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Description

Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . They are liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .


Molecular Structure Analysis

The molecular structure of azetidines is driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol), which provides a highly attractive entry to bond functionalization .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical and Chemical Properties Analysis

Azetidines are liquid at room temperature with a strong odor of ammonia . They are strongly basic compared to most secondary amines .

Scientific Research Applications

Synthesis and Biological Activity

  • Azetidines, including structures similar to "1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile," are involved in stereospecific three-component reactions with arynes and acetonitrile, leading to the formation of compounds that serve as precursors to bioactive molecules like pregabalin and lergotrile. These reactions offer a novel approach to creating N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles, showcasing the utility of azetidines in synthesizing complex bioactive structures (Stephens et al., 2013).

Antibacterial and Anticancer Properties

  • A study on azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones revealed that certain compounds exhibited significant antibacterial activity against strains like Methicillin-sensitive Staphylococcus aureus and Methicillin-resistant S. aureus, as well as promising anti-proliferative effects against various cancer cell lines, including MCF-7 Breast carcinoma and HCT-116 Colon carcinoma. This research underscores the potential of azetidine derivatives in developing new antimicrobial and anticancer agents (Rajulu et al., 2014).

Chemical Synthesis and Applications

  • The Baylis-Hillman reaction has been applied in azetidine chemistry for the first time, showcasing a high yielding and diastereoselective synthesis method for 1,2-disubstituted azetidine-3-carbonitriles/carboxylates. These synthesized compounds serve as precursors to azetidine-3-carboxylic acids, which are crucial in the development of biologically active azetidines (Yadav et al., 2008).

Advanced Imaging Experiments

  • The development of photoactivatable fluorophores based on azetidine-containing compounds, such as 'Janelia Fluor' dyes, highlights the application of azetidine derivatives in advanced imaging techniques. These dyes, once activated, exhibit superior brightness and photostability, making them suitable for single-particle tracking and localization microscopy experiments, thereby contributing to cell biology and molecular imaging research (Grimm et al., 2016).

Future Directions

Azetidines have attracted major attention in organic synthesis . They are used in drug discovery, polymerization, and as chiral templates . Future research may continue to explore these and other applications of azetidines.

Properties

IUPAC Name

1-(3-fluoropyridine-4-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-9-4-13-2-1-8(9)10(15)14-5-7(3-12)6-14/h1-2,4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLGWYANFMCWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=NC=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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